2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide
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Overview
Description
2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a sulfonamide group attached to the pyridine ring, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide typically involves the reaction of 2-oxo-1,2-dihydropyridine derivatives with sulfonamide precursors under controlled conditions. One common method involves the use of zinc (II) as a mediator for selective O-benzylation of 2-oxo-1,2-dihydropyridines . The reaction conditions often include the use of substituted benzyl halides and related substituted 2-oxo-1,2-dihydropyridines compounds in the presence of zinc oxide, zinc chloride, and N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an antiproliferative agent against various cancer cell lines.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can lead to antiproliferative effects in cancer cells by interfering with key metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-1,2-dihydropyridine-3-carboxylic acid: Known for its biological activity, including hypolipidemic and neuroprotective effects.
2-Oxo-1,2-dihydropyridine-3,4-dicarbonitriles: Studied for their antiproliferative activity against various cancer cell lines.
Uniqueness
2-Oxo-N-propyl-1,2-dihydropyridine-3-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for research in medicinal chemistry and organic synthesis.
Properties
CAS No. |
1707737-28-7 |
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Molecular Formula |
C8H12N2O3S |
Molecular Weight |
216.26 g/mol |
IUPAC Name |
2-oxo-N-propyl-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C8H12N2O3S/c1-2-5-10-14(12,13)7-4-3-6-9-8(7)11/h3-4,6,10H,2,5H2,1H3,(H,9,11) |
InChI Key |
YPUYJQXLXSFSHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CNC1=O |
Origin of Product |
United States |
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